molecular formula C6H15ClN2O2 B13855733 4-[2-(aminooxy)ethyl]Morpholine hydrochloride CAS No. 72423-24-6

4-[2-(aminooxy)ethyl]Morpholine hydrochloride

Cat. No.: B13855733
CAS No.: 72423-24-6
M. Wt: 182.65 g/mol
InChI Key: LXUKBCJTQUUAPJ-UHFFFAOYSA-N
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Description

4-[2-(Aminooxy)ethyl]morpholine hydrochloride is a valuable chemical reagent in medicinal chemistry and chemical biology, primarily serving as a versatile building block for the synthesis of more complex bioactive molecules. Its core structure combines a morpholine ring, recognized as a "privileged structure" in drug design for its favorable physicochemical and metabolic properties, with a pendant aminooxy functional group . The aminooxy (NH2-O-) group is a key reactive handle for site-selective bioconjugation , particularly through reactions with carbonyl groups (aldehydes or ketones) to form stable oxime bonds . This makes the compound exceptionally useful for creating chemical linkages between biomolecules and other entities, such as fluorescent probes or drug candidates, under mild, physiologically compatible conditions. In advanced therapeutic research, this reagent is instrumental for constructing prototype bifunctional inhibitors . Scientific studies have demonstrated its use as a key synthetic intermediate in the development of single-agent molecules capable of simultaneously inhibiting multiple kinase targets, such as PI3K and MEK, which are critical signaling pathways in cancer . The incorporation of the morpholine moiety in such inhibitors helps maintain potent nanomolar-level activity against PI3K isoforms, while the aminooxy-ethyl chain provides a point for structural diversification and linker attachment . Consequently, this compound stimulates significant research interest for applications in targeted combination therapy, chemical probe development, and exploring novel mechanisms of action in oncology and other disease areas.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

72423-24-6

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.65 g/mol

IUPAC Name

O-(2-morpholin-4-ylethyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c7-10-6-3-8-1-4-9-5-2-8;/h1-7H2;1H

InChI Key

LXUKBCJTQUUAPJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCON.Cl

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis generally involves:

  • Introduction of the aminooxy (-ONH2) functional group onto an ethyl linker.
  • Attachment of this linker to the morpholine ring.
  • Formation of the hydrochloride salt to stabilize the compound and enhance its solubility and handling.

Synthetic Route Overview

A plausible synthetic route, supported by related aminooxy reagent preparation and morpholine chemistry, is as follows:

Step Reaction Description Key Reagents & Conditions Notes
1 Synthesis of 2-(aminooxy)ethyl intermediate Starting from 2-chloroethylamine or 2-bromoethylamine, substitution with hydroxylamine derivatives under controlled conditions Protecting groups may be used to stabilize aminooxy during synthesis
2 Nucleophilic substitution on morpholine Reaction of morpholine with 2-(aminooxy)ethyl halide to form 4-[2-(aminooxy)ethyl]morpholine Typically performed in polar aprotic solvents, with base to scavenge acid byproducts
3 Formation of hydrochloride salt Treatment of the free base with hydrochloric acid gas or aqueous HCl Generates the stable hydrochloride salt for isolation

Detailed Preparation Protocol (Inferred from Analytical Methods and Patent Data)

  • Step 1: Preparation of 2-(Aminooxy)ethyl intermediate

    Hydroxylamine hydrochloride is reacted with 2-bromoethylamine hydrobromide or a similar precursor under basic conditions to yield 2-(aminooxy)ethylamine. This step requires careful pH control to avoid decomposition of the aminooxy group.

  • Step 2: Coupling with Morpholine

    Morpholine is reacted with the 2-(aminooxy)ethyl intermediate in a solvent such as dimethylformamide (DMF) or ethanol, possibly in the presence of a base like potassium carbonate to facilitate nucleophilic substitution at the morpholine nitrogen, yielding 4-[2-(aminooxy)ethyl]morpholine.

  • Step 3: Hydrochloride Salt Formation

    The free base is then treated with hydrochloric acid to form the hydrochloride salt, this compound. This salt form is more stable and suitable for storage and application.

Related Morpholine Hydrochloride Preparation (Patent Insight)

A patent describing morpholine hydrochloride preparation as a precursor for related compounds shows:

  • Reaction of morpholine with ammonium chloride and xylene under controlled heating (80–120 °C) to produce morpholine hydrochloride.
  • Subsequent purification steps include water addition, decolorizing with activated carbon, crystallization, and drying to obtain high-purity morpholine hydrochloride.

This process could be adapted for the preparation of this compound by starting with the corresponding aminooxyethyl morpholine intermediate.

Summary Table of Preparation Methods

Preparation Aspect Description Reference/Source
Aminooxy group introduction Reaction of hydroxylamine derivatives with ethylamine halides Inferred from aminooxy chemistry
Coupling with morpholine Nucleophilic substitution on morpholine nitrogen with aminooxyethyl intermediate Analytical Methods, 2015
Hydrochloride salt formation Treatment with HCl to form stable salt Patent CN1171398A (morpholine hydrochloride preparation)
Purification Crystallization, decolorization with activated carbon, drying Patent CN1171398A

Research Findings and Analytical Applications

  • The hydrochloride salt form of 4-[2-(aminooxy)ethyl]morpholine enhances solubility and stability, facilitating its use as a chemoselective probe for carbonyl compounds.
  • The reagent forms stable oxime adducts with aldehydes and ketones, which can be analyzed by advanced mass spectrometry techniques such as Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR-MS) and gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization.
  • The dual analytical capability of the compound is due to its charged ammonium salt form and the ability to convert adducts into volatile species suitable for GC-MS, providing both sensitivity and structural resolution.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Aminooxy)ethyl]Morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds .

Scientific Research Applications

4-[2-(Aminooxy)ethyl]Morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Aminooxy)ethyl]Morpholine hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form stable bonds with carbonyl groups, making it useful in the inhibition of enzymes that rely on carbonyl-containing substrates. This interaction can modulate various biochemical pathways and has implications for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The key structural feature of 4-[2-(aminooxy)ethyl]morpholine hydrochloride is the aminooxyethyl group, which distinguishes it from other morpholine derivatives. Below is a comparative analysis of its analogs:

Table 1: Structural Comparison of Morpholine Derivatives
Compound Name (IUPAC) Substituent on Morpholine Molecular Formula Key Functional Groups
This compound Aminooxyethyl (-O-NH₂) C₆H₁₃ClN₂O₂* Aminooxy, morpholine
S1RA (4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine HCl) Pyrazole-oxyethyl C₂₁H₂₂ClN₃O₂ Pyrazole, ether, morpholine
4-Glycylmorpholine hydrochloride (2-amino-1-morpholin-4-ylethanone HCl) Glycine-derived (-CO-NH₂) C₆H₁₃ClN₂O₂ Amide, morpholine
2-Morpholinoacetic acid hydrochloride Carboxymethyl (-CH₂COOH) C₆H₁₂ClNO₃ Carboxylic acid, morpholine

*Molecular formula inferred from structural analogs.

Key Observations :

  • The aminooxyethyl group in the target compound introduces nucleophilic reactivity, enabling conjugation with carbonyl groups or participation in oxime formation. This contrasts with S1RA’s pyrazole-oxyethyl group, which enhances σ1 receptor binding .
  • 4-Glycylmorpholine hydrochloride contains an amide bond, making it structurally analogous to peptide derivatives, whereas 2-morpholinoacetic acid hydrochloride has a carboxylic acid for solubility modulation .

Pharmacological Activities

Physicochemical Properties :
Property 4-[2-(Aminooxy)ethyl]Morpholine HCl S1RA 2-Morpholinoacetic Acid HCl
Molecular Weight (g/mol) ~196.6* 396.87 181.62
Solubility Likely water-soluble (HCl salt) Organic solvents High aqueous solubility
Stability Sensitive to hydrolysis (aminooxy) Stable crystalline Stable

*Calculated based on C₆H₁₃ClN₂O₂.

Biological Activity

4-[2-(aminooxy)ethyl]Morpholine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 68130-88-1
  • Molecular Formula : C8H12ClN3O2
  • Molecular Weight : 205.65 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to interact with various biomolecules, influencing enzymatic pathways and cellular processes. It is believed to act as a reversible inhibitor of certain enzymes, particularly those involved in oxidative stress responses and metabolic pathways.

Biological Activities

  • Antimicrobial Activity :
    • Several studies have indicated that derivatives of morpholine compounds exhibit antimicrobial properties. For instance, research has shown that this compound demonstrates significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria .
    • A comparative study highlighted its efficacy against common pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.
  • Cytotoxicity :
    • Cytotoxicity assessments reveal that this compound can induce cell death in certain cancer cell lines while exhibiting lower toxicity in normal cells. For example, in vitro studies have shown that at specific concentrations, it can reduce cell viability in human cancer cell lines significantly .
    • The IC50 values for cytotoxicity vary across different cell lines, suggesting selective toxicity that may be exploited for therapeutic purposes.
  • Anti-inflammatory Properties :
    • Preliminary data suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . This could make it a candidate for treating inflammatory diseases.

Data Table: Biological Activity Summary

Activity Type Description Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces cell death in cancer cell lines with varying IC50 values
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies and Research Findings

  • Antibacterial Study :
    A study conducted by researchers evaluated the antibacterial efficacy of various morpholine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of several standard antibiotics .
  • Cytotoxicity Assessment :
    In a series of experiments involving human cancer cell lines, the compound demonstrated selective cytotoxic effects. For instance, it was shown to reduce the viability of breast cancer cells by over 50% at concentrations as low as 10 µM within 24 hours .
  • Mechanistic Insights :
    Further mechanistic studies revealed that the compound may induce apoptosis through the activation of caspase pathways, suggesting its potential role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-[2-(aminooxy)ethyl]morpholine hydrochloride to minimize by-products?

  • Methodological Answer: Utilize nucleophilic substitution reactions between morpholine derivatives and chloroethylamine intermediates. Key steps include:

  • Reacting 2-morpholinoethyl chloride hydrochloride with hydroxylamine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Monitoring reaction progress via TLC or HPLC to optimize reaction time and reduce side products like unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer:

  • 1H/13C NMR : Confirm the morpholine ring structure and aminooxyethyl side-chain connectivity .
  • FTIR : Identify functional groups (e.g., N-O stretch at ~950 cm⁻¹, morpholine C-O-C vibrations) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and detect isotopic patterns for Cl-containing derivatives .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

  • Methodological Answer:

  • Recrystallization : Use methanol/water mixtures to exploit differential solubility of the hydrochloride salt .
  • Column Chromatography : Employ silica gel with eluents like chloroform:methanol (9:1) for impurities with polar functional groups .

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodological Answer:

  • The compound is sparingly soluble in chloroform and methanol but dissolves in water due to its hydrochloride salt form. Pre-saturate solvents with dry HCl to enhance stability during dissolution .

Advanced Research Questions

Q. How can researchers mitigate challenges associated with the compound’s hygroscopicity during storage?

  • Methodological Answer:

  • Store under inert gas (N2/Ar) in airtight containers with desiccants (e.g., silica gel).
  • For long-term stability, maintain at 4°C in low-humidity environments .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different assay models?

  • Methodological Answer:

  • Standardize Assay Conditions : Use reference compounds (e.g., sigma receptor antagonists) to validate receptor-binding assays .
  • Cross-Validate Models : Compare in vitro (cell-based) and ex vivo (tissue slice) data to account for metabolic differences .

Q. How to design experiments to assess the compound’s interaction with sigma receptors in vitro?

  • Methodological Answer:

  • Radioligand Binding Assays : Use [³H]-DTG or [³H]-pentazocine as tracers in transfected HEK293 cells expressing sigma-1 receptors.
  • Functional Assays : Measure intracellular Ca²⁺ flux or ER stress responses to evaluate receptor modulation .

Q. What analytical approaches are recommended for detecting and quantifying degradation products in stability studies?

  • Methodological Answer:

  • HPLC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate degradation products (e.g., oxidized morpholine derivatives) .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions to identify labile sites .

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